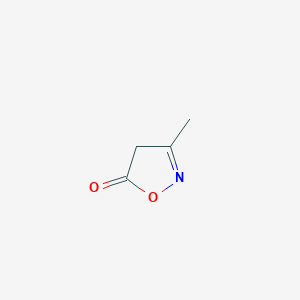
3-methylisoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylisoxazol-5(4H)-one is a useful research compound. Its molecular formula is C4H5NO2 and its molecular weight is 99.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of 3-Methylisoxazol-5(4H)-one Derivatives
The synthesis of this compound can be achieved through several methods, including multi-component reactions (MCRs). These reactions typically involve hydroxylamine hydrochloride and ethyl acetoacetate, often catalyzed by acids such as malic acid or tartaric acid in aqueous media. The following table summarizes some notable synthesis methods:
| Synthesis Method | Catalyst | Conditions | Yield |
|---|---|---|---|
| MCR with hydroxylamine and ethyl acetoacetate | Malic acid | Water, 50°C | High |
| One-pot synthesis | Tartaric acid | Aqueous media | Moderate |
| Green synthesis using agro-waste solvent | None specified | Optimized solvent conditions | High |
These methods have demonstrated eco-friendliness and efficiency, often yielding high amounts of the desired compounds without the need for hazardous solvents .
Biological Activities
The biological activities of this compound derivatives have been extensively studied, revealing significant pharmacological properties:
- Antimicrobial Activity : Several derivatives exhibit antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against species like Candida albicans and Aspergillus niger. For instance, some synthesized azo dyes derived from this compound showed promising antibacterial and antifungal activities comparable to standard drugs .
- Anticancer Properties : Recent studies have highlighted the anticancer potential of various derivatives against lung cancer cells (A549). Compounds like 4j and 4k demonstrated excellent inhibitory activity, suggesting that these derivatives could serve as lead compounds in cancer therapy .
- Antioxidant Activity : Isoxazole derivatives have also shown significant antioxidant properties, making them candidates for further investigation in oxidative stress-related diseases .
Case Study 1: Antimicrobial Evaluation
In a study focusing on the antimicrobial properties of synthesized isoxazoles, researchers evaluated the effectiveness of various compounds against multiple bacterial and fungal strains. The results indicated that several compounds displayed notable inhibition zones, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Activity
A comprehensive evaluation of this compound derivatives against lung cancer cells revealed that specific compounds exhibited a significant reduction in cell viability. The study utilized a standard drug (doxorubicin) for comparison, highlighting the potential of these derivatives in developing new anticancer therapies .
Propriétés
Numéro CAS |
1517-96-0 |
|---|---|
Formule moléculaire |
C4H5NO2 |
Poids moléculaire |
99.09 g/mol |
Nom IUPAC |
3-methyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C4H5NO2/c1-3-2-4(6)7-5-3/h2H2,1H3 |
Clé InChI |
PYUQCOIVVOLGJK-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=O)C1 |
SMILES canonique |
CC1=NOC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















